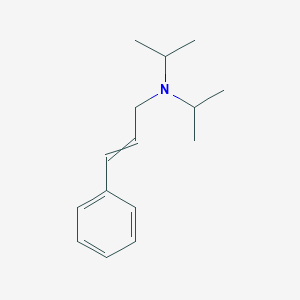![molecular formula C12H17N3O3 B8676168 TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE](/img/structure/B8676168.png)
TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE: is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.29 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE typically involves the reaction of tert-butyl carbamate with 3-(N-hydroxycarbamimidoyl)phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oximes or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It is also employed in the development of enzyme inhibitors and probes for biochemical assays .
Medicine: It is investigated for its therapeutic properties, including its ability to inhibit specific enzymes and modulate biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to the inhibition of enzyme-catalyzed reactions and the regulation of cellular processes .
Comparison with Similar Compounds
- tert-Butyl [3-(hydroxymethyl)phenyl]carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness: TERT-BUTYL N-[3-(N-HYDROXYCARBAMIMIDOYL)PHENYL]CARBAMATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the N-hydroxycarbamimidoyl group allows for unique interactions with enzymes and receptors, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-5-8(7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) |
InChI Key |
JNQPZLNSWMBXIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














